molecular formula C5H5N5 B13112213 [1,2,4]Triazolo[1,5-a]pyrimidin-5-amine

[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B13112213
M. Wt: 135.13 g/mol
InChI Key: QVECKLDGZGZWGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-5-amine can be achieved through various methods. One common approach involves the annulation of a triazole ring to a pyrimidine moiety. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another method involves the oxidation of aminopyrimidine Schiff bases with mild oxidizing agents like iron (III) chloride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit enhanced biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine stands out due to its broad spectrum of biological activities and its ability to inhibit multiple signaling pathways. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry .

Properties

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C5H5N5/c6-4-1-2-10-5(9-4)7-3-8-10/h1-3H,(H2,6,7,8,9)

InChI Key

QVECKLDGZGZWGH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=N2)N=C1N

Origin of Product

United States

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